molecular formula C37H25OP B13143592 Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine

Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine

Cat. No.: B13143592
M. Wt: 516.6 g/mol
InChI Key: QEAXCTTZOFUKEB-UHFFFAOYSA-N
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Description

Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine (CAS 1346002-85-4) is a high-purity organic compound supplied with a minimum purity of ≥98% . This molecule belongs to the class of spiro[fluorene-9,9'-xanthene] (SFX) derivatives, which are highly valued in materials science for their rigid three-dimensional structure, high thermal stability, and excellent steric hindrance . These properties make SFX-based compounds, such as this phosphine derivative, ideal building blocks for developing advanced optoelectronic materials. The primary research application of this compound is as a key precursor or intermediate in the synthesis of more complex functional materials, particularly for use in Organic Light-Emitting Diodes (OLEDs) . Its structural motif is exploited to create hosts, emitters, and transporters in OLED devices, contributing to improved device efficiency, color purity, and reduced efficiency roll-off by facilitating balanced charge transport and suppressing undesirable exciton quenching processes . Researchers are exploring its use in the development of Thermally Activated Delayed Fluorescence (TADF) systems, where SFX-based acceptors can contribute to a small singlet-triplet energy splitting (ΔEST), a crucial factor for achieving high efficiency in these next-generation displays and lighting technologies . This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic uses, nor for direct human use. Researchers should handle this material with appropriate care. Refer to the associated Safety Data Sheet for detailed hazard and handling information. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C37H25OP

Molecular Weight

516.6 g/mol

IUPAC Name

diphenyl(spiro[fluorene-9,9'-xanthene]-2-yl)phosphane

InChI

InChI=1S/C37H25OP/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)38-36-22-12-10-20-33(36)37/h1-25H

InChI Key

QEAXCTTZOFUKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68

Origin of Product

United States

Preparation Methods

Synthetic Method of 9,9'-Spirobifluorene Derivative

One patent outlines a synthetic method for a 9,9'-spirobifluorene derivative, which involves several steps under argon protection:

  • Reacting o-bromochlorobenzene in methyl tetrahydrofuran with phenylmagnesium bromide in methyl tetrahydrofuran, followed by stirring.
  • Adding the resulting solution to 2-bromofluorenone ether solution and refluxing, then hydrolyzing and filtering.
  • Reacting the solid in a mixed acid solution (glacial acetic acid and hydrochloric acid), filtering, and purifying by column chromatography to obtain 2-bromo-9,9'-spirobifluorene.
  • Reacting the 2-bromo-9,9'-spirobifluorene with lithium diphenylphosphine in tetrahydrofuran, followed by refluxing and adding methanol.
  • Filtering the resulting solid, washing with water, and purifying by column chromatography to obtain diphenyl-2-(9,9'-spirobifluorenyl)phosphine.

Another procedure details the synthesis of 2,7-bis(diphenylphosphine)-9,9'-spirobifluorene, also under argon protection:

  • Reacting o-dibromobenzene in methyl tetrahydrofuran with phenylmagnesium bromide in methyl tetrahydrofuran, followed by stirring.
  • Adding this solution to 2,7-dibromofluorenone ether solution, refluxing, hydrolyzing, and filtering.
  • Separating the solid by column chromatography to obtain 2,7-dibromo-9,9'-spirobifluorene.
  • Reacting the 2,7-dibromo-9,9'-spirobifluorene with lithium diphenylphosphine in tetrahydrofuran, followed by refluxing and adding methanol.
  • Isolating the target product 2,7-bis(diphenylphosphine)-9,9'-spirobifluorene via column chromatography.

A similar method uses o-bromoiodobenzene and 2-bromofluorenone to synthesize diphenyl-2-(9,9'-spirobifluorenyl)phosphine.

Data Table: Comparison of Related Compounds

Product Name Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine
Molecular Formula C37H25OP
Molecular Weight 516.6 g/mol
IUPAC Name diphenyl(spiro[fluorene-9,9'-xanthene]-2-yl)phosphane
Standard InChI InChI=1S/C37H25OP/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)38-36-22-12-10-20-33(36)37/h1-25H
Standard InChIKey QEAXCTTZOFUKEB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68
PubChem Compound 127262822
Last Modified Aug 10 2024

Application in Organic Electronics

Spiro[fluorene-9,9'-xanthene] derivatives have applications in organic electronics. They can be used as building blocks in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPVs). The unique structure of spiro[fluorene-9,9'-xanthene] allows for low-cost synthesis, high stability, multi-functionality, and flexible tailoring, making them suitable replacements for spirobifluorenes in organic optoelectronics.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

    Coupling: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene.

Major Products

The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and extended conjugated systems.

Scientific Research Applications

Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diphenyl(spiro[fluorene-9,9’-xanthen]-2-yl)phosphine exerts its effects is largely dependent on its application. In catalysis, the phosphine group coordinates with metal centers to facilitate various chemical transformations. In optoelectronics, the spiro structure provides a rigid framework that enhances the stability and efficiency of the devices. The molecular targets and pathways involved vary accordingly, with interactions at the molecular level influencing the overall performance.

Comparison with Similar Compounds

Positional Isomers: 2-yl vs. 4'-yl Derivatives

A closely related compound, Diphenyl(spiro[fluorene-9,9'-xanthen]-4'-yl)phosphine oxide (CAS: 1508022-28-3), differs only in the position of the phosphine oxide group (4'-yl vs. 2-yl). Key properties include:

  • HOMO/LUMO Levels : -6.52 eV (HOMO) and -2.47 eV (LUMO) .
  • UV Absorption : Peaks at 228, 279, and 308 nm in CH₂Cl₂ .

Spirocyclic Phosphine Oxides in OLEDs

The compound DPPO (diphenyl(4-(9-phenyl-9H-xanthen-9-yl)phenyl)phosphine oxide) shares a spiro-xanthene backbone and phosphine oxide group. Key findings:

  • Triplet Energy (ET) : 2.88 eV, enabling its use as a host material for blue phosphorescent OLEDs .
  • Device Performance : Achieved 13.6% external quantum efficiency in OLEDs .

The target compound’s spiro architecture may similarly provide high triplet energy, but the absence of a phenyl substituent at the 9-position could modulate charge transport properties.

Electronic and Steric Properties vs. Non-Spiro Phosphines

Triplet Energy and Charge Transport

Spirocyclic phosphine oxides exhibit higher triplet energies than linear analogs due to restricted π-conjugation. For example:

Compound Triplet Energy (eV) Application Reference
DPPO 2.88 OLED Host
SQPTZ-2-FPOPh₂ (spiro) Not reported Electronics
Diphenyl-p-tolyl phosphine ~2.6 (inferred) Catalysis/Biology

The target compound’s spiro structure likely elevates its triplet energy above non-spiro derivatives, making it suitable for optoelectronics.

Steric Effects in Catalysis

  • Anisyl vs. Phenyl Phosphines : Anisyl phosphines (e.g., MeO-BIPHEP) demonstrate enhanced catalytic stability compared to phenyl analogs due to electron-withdrawing methoxy groups .

Flame Retardancy

  • DPO-PHE (diphenylphosphine oxide derivative): Exhibits flame-retardant properties in epoxy resins, with performance comparable to DOPO-PHE .
  • Target Compound : The spiro structure may enhance thermal stability but reduce compatibility with polymer matrices compared to linear DPO-PHE.

Biological Activity

Diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine, also known as spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C37H25O2P
  • Molar Mass : 532.57 g/mol
  • CAS Number : 1508022-28-3

The compound features a unique spiro structure that contributes to its biological properties. The phosphine moiety is significant in biological interactions, particularly in coordination chemistry and catalysis.

Physical Properties

PropertyValue
Boiling PointNot specified
UV Absorption228, 279, 308 nm (in CH2Cl2)
HOMO-6.52 eV
LUMO-2.47 eV

This compound exhibits various biological activities primarily through its interaction with cellular pathways:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial function .
    • In vitro experiments have demonstrated that this phosphine oxide can effectively inhibit tumor growth in models resistant to conventional therapies like cisplatin.
  • Antioxidant Properties :
    • The phosphine moiety is known to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress in cells. This property is crucial for preventing cellular damage and inflammation.
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit specific enzymes involved in cancer metabolism and cell survival pathways, enhancing its potential as an anticancer agent .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against several human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 0.1 to 10 µM. The compound was particularly effective against melanoma and colorectal cancer cells.

Study 2: Mechanistic Insights

In another investigation, the compound's mechanism of action was explored through flow cytometry and Western blot analyses. The findings indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in inducing apoptosis in cancer cells.

Study 3: Antioxidant Activity

A comparative study assessed the antioxidant capacity of this compound versus traditional antioxidants like vitamin C and E. The results indicated that the phosphine derivative exhibited superior scavenging activity against free radicals, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

Q & A

Q. What are the key synthetic challenges in preparing diphenyl(spiro[fluorene-9,9'-xanthen]-2-yl)phosphine, and how can they be addressed?

The synthesis typically involves coupling spiro[fluorene-9,9'-xanthene] frameworks with phosphine groups. A critical step is the introduction of the phosphine moiety via palladium-catalyzed cross-coupling or nucleophilic substitution. Challenges include controlling steric hindrance from the spiro structure and avoiding oxidation of the phosphine group. Purification under inert conditions (e.g., argon) and using degassed solvents are essential to prevent oxidation . Characterization via 31^{31}P NMR and mass spectrometry (MS) confirms successful synthesis .

Q. How does the spiro-xanthene framework influence the ligand's electronic and steric properties in catalytic applications?

The spiro-xanthene backbone imposes a rigid, three-dimensional geometry that enhances steric bulk, which can suppress unproductive side reactions in catalysis. Electronically, the xanthene oxygen may participate in weak interactions with metal centers, modulating reactivity. Comparative studies with non-spiro phosphine ligands (e.g., Xantphos) reveal improved regioselectivity in cross-coupling reactions due to restricted rotation .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • 31^{31}P NMR : To confirm phosphine integrity and detect oxidation products (e.g., phosphine oxides).
  • X-ray crystallography : Resolves the spiro structure’s geometry and ligand-metal coordination modes.
  • Mass spectrometry : Validates molecular weight and purity.
  • TGA/DSC : Assesses thermal stability under inert conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the ligand's role in transition-metal-catalyzed reactions?

Density Functional Theory (DFT) calculations can model transition states and metal-ligand interactions. For example, studies on analogous spiro-phosphine ligands reveal that the rigid backbone lowers activation energy in oxidative addition steps by preorganizing the metal center. Charge distribution analysis further explains selectivity trends in C–P bond formation .

Q. What strategies mitigate decomposition pathways of this compound under catalytic conditions?

Decomposition often arises from ligand oxidation or metal-induced degradation. Strategies include:

  • Inert atmosphere handling : Schlenk techniques or gloveboxes prevent phosphine oxidation.
  • Additives : Substoichiometric reductants (e.g., Zn powder) scavenge oxidizing agents.
  • Ligand tuning : Introducing electron-withdrawing groups on the spiro framework enhances oxidative stability .

Q. How does the ligand perform in asymmetric catalysis, and what modifications could improve enantioselectivity?

While this compound is not inherently chiral, its spiro framework can be functionalized with chiral auxiliaries (e.g., binaphthyl groups) to induce asymmetry. Kinetic resolution experiments in Pd-catalyzed allylic alkylation show moderate enantiomeric excess (ee), suggesting steric tuning of the xanthene moiety could enhance selectivity .

Q. What are the common byproducts formed during ligand-supported reactions, and how can they be identified?

Byproducts include oxidized phosphine oxides and metal-ligand adducts. Thin-layer chromatography (TLC) with UV visualization or 31^{31}P NMR tracking identifies these impurities. For example, phosphine oxides exhibit distinct 31^{31}P NMR shifts (~20–30 ppm) compared to free phosphines (negative ppm regions) .

Methodological Considerations

Q. How to design control experiments to evaluate ligand performance against commercial alternatives?

  • Catalytic benchmarking : Compare turnover numbers (TONs) and reaction rates in standardized cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Leaching tests : ICP-MS analysis detects metal contamination from degraded ligands.
  • Stability assays : Monitor ligand integrity via in situ 31^{31}P NMR under catalytic conditions .

Q. What are the best practices for storing and handling air-sensitive spiro-phosphine ligands?

  • Storage : Under argon or nitrogen at 2–8°C in amber vials to prevent light-induced degradation.
  • Handling : Use Schlenk lines for transfers and degassed solvents (e.g., THF, toluene) for reactions.
  • Quality control : Regular 31^{31}P NMR checks to detect oxidation (>95% purity recommended) .

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